

physical and chemical properties of 1,3,7-Trihydroxy-2-prenylxanthone

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Compound of Interest

Compound Name: 1,3,7-Trihydroxy-2-prenylxanthone

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An In-Depth Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring prenylated xanthone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and isolation, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

1,3,7-Trihydroxy-2-prenylxanthone, with the chemical formula $C_{18}H_{16}O_5$, is a member of the xanthone family of organic compounds.^[1] Its core structure consists of a tricyclic xanthen-9-one system substituted with three hydroxyl groups and a prenyl (3-methylbut-2-enyl) group. While experimentally determined physical properties such as melting and boiling points are not readily available in the literature, a summary of its computed physicochemical properties is provided in Table 1.

Table 1: Computed Physicochemical Properties of **1,3,7-Trihydroxy-2-prenylxanthone**

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₆ O ₅	PubChem[1]
Molecular Weight	312.3 g/mol	PubChem[1]
Exact Mass	312.09977361 Da	PubChem[1]
XLogP3-AA	4.4	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Topological Polar Surface Area	87 Å ²	PubChem[1]

Solubility: While specific quantitative solubility data is limited, xanthenes are generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. [2]

Spectral Data

The structural elucidation of **1,3,7-Trihydroxy-2-prenylxanthone** relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although a complete, published spectrum for this specific compound is not readily available, data from closely related compounds provide valuable insights into its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum of a prenylated xanthone typically displays characteristic signals for the aromatic protons on the xanthone core, the protons of the prenyl side chain (including vinyl and methyl protons), and the hydroxyl protons. The hydrogen-bonded hydroxyl group at position 1 (OH-1) is expected to resonate at a downfield chemical shift (δ 12.64–13.67 ppm).[3]

- ^{13}C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the xanthone, the aromatic carbons, and the carbons of the prenyl group.[3]

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 5,5'-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), shows characteristic absorption bands for hydroxyl groups (ν_{max} 3412 cm^{-1}), aliphatic C-H stretching (ν_{max} 2962 cm^{-1}), and a carbonyl group (ν_{max} 1755 cm^{-1}), which are expected to be similar for **1,3,7-Trihydroxy-2-prenylxanthone**. [4]

Experimental Protocols

Synthesis

A direct, detailed synthesis protocol for **1,3,7-Trihydroxy-2-prenylxanthone** is not explicitly documented in a single source. However, a plausible synthetic route can be devised based on established methods for the synthesis of the 1,3,7-trihydroxyxanthone core and subsequent prenylation.

Step 1: Synthesis of 1,3,7-Trihydroxyxanthone

A facile, five-step synthesis of 1,3,7-trihydroxyxanthone has been described starting from 1,3,5-trimethoxybenzene. The key steps involve:

- NBS-induced nuclear bromination.
- Lithiation followed by in situ benzoylation with methyl 2,5-dibenzyloxybenzoate.
- Selective deprotection of the two benzyl groups.
- Base-catalyzed intramolecular cyclization.
- Demethylation to yield the final product.[5]

Step 2: Prenylation of 1,3,7-Trihydroxyxanthone

The introduction of the prenyl group at the C-2 position can be achieved through a regioselective coupling reaction. A general method for the C-prenylation of dihydroxyxanthenes involves the reaction with prenyl bromide in an alkaline medium.[3][6]

Illustrative Experimental Workflow for Synthesis:



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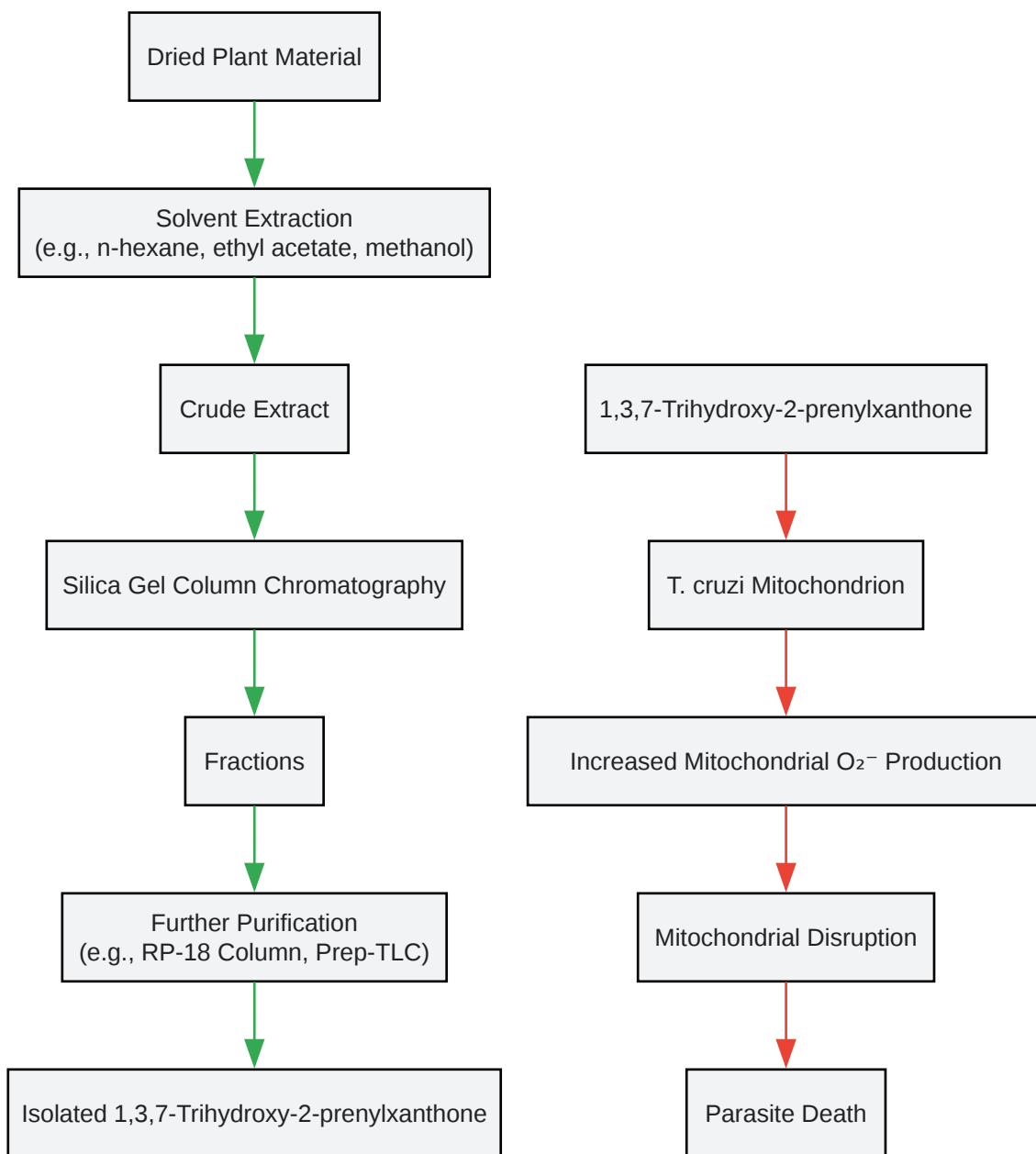
A potential synthetic workflow for **1,3,7-Trihydroxy-2-prenylxanthone**.

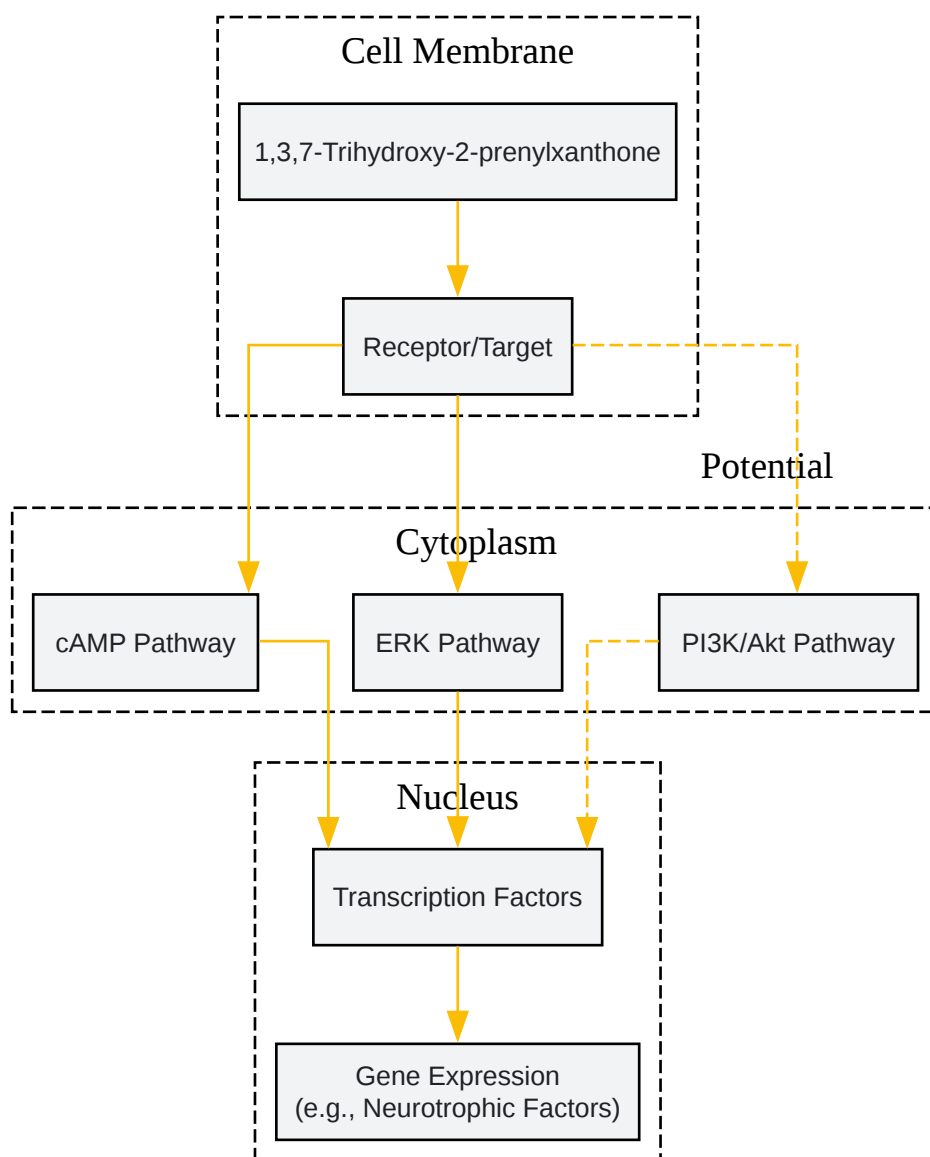
Isolation from Natural Sources

1,3,7-Trihydroxy-2-prenylxanthone has been identified in various plant species, including those from the genera *Garcinia* and *Hypericum*.^[1] The general procedure for isolating this compound from plant material involves the following steps:

- **Extraction:** The dried and powdered plant material (e.g., stem bark, leaves) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
- **Fractionation:** The crude extract, often the ethyl acetate fraction, is subjected to column chromatography on silica gel.
- **Purification:** Further purification of the fractions containing the target compound is achieved through repeated column chromatography, often using different stationary phases like RP-18 silica, and preparative thin-layer chromatography (TLC).^[4]

Illustrative Experimental Workflow for Isolation:





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